Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate
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Overview
Description
Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique structural features, which combine the flexibility of aliphatic compounds with a limited number of degrees of freedom. The spirocyclic scaffold is of significant interest in medicinal chemistry due to its potential biological activities and drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. This reaction involves the use of but-3-en-1-ol in methanesulfonic acid (MeSO₃H) to afford the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis process. these methods can be complex and expensive to reproduce .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one: Another spirocyclic compound with similar structural features.
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid: A related compound with a carboxylic acid functional group.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: A derivative with an amine functional group.
Uniqueness
Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
Molecular Formula |
C17H27NO5 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C17H27NO5/c1-16(2,3)23-15(20)18-8-6-17(7-9-18)12-13(5-10-22-17)11-14(19)21-4/h11H,5-10,12H2,1-4H3 |
InChI Key |
KSNOEDXEPSSKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)CCO2 |
Origin of Product |
United States |
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